Product packaging for Petalite(Cat. No.:CAS No. 1302-66-5)

Petalite

Cat. No.: B074571
CAS No.: 1302-66-5
M. Wt: 310.3 g/mol
InChI Key: HEHRHMRHPUNLIR-UHFFFAOYSA-N
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Description

Petalite is a lithium aluminium tectosilicate mineral (LiAlSi₄O₁₀) of significant interest in materials science and industrial research. Its primary research value lies in its role as a key source of lithium and its unique thermal and chemical properties. In ceramic and glass-ceramic research, this compound is extensively investigated as a fluxing agent due to its ability to substantially lower the thermal expansion coefficient of materials. This property is critical for developing thermally stable substrates, cooktops, and precision glass components that must withstand rapid temperature changes without cracking. Furthermore, this compound serves as a crucial raw material in the study of lithium extraction and purification processes, supporting the development of more efficient and sustainable methods for producing lithium compounds used in lithium-ion battery technologies. Its low thermal expansion, high chemical resistance, and fusion characteristics make it an invaluable subject for synthesizing novel, high-performance ceramic composites and specialized glasses. This reagent is presented to the research community to facilitate advanced studies in materials engineering, geochemistry, and energy storage applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH4LiO10Si4 B074571 Petalite CAS No. 1302-66-5

Properties

InChI

InChI=1S/Al.Li.2H2O5Si2/c;;2*1-6(2)5-7(3)4/h;;2*1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHRHMRHPUNLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].O[Si](=O)O[Si](=O)O.O[Si](=O)O[Si](=O)O.[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH4LiO10Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; Insoluble in water; [Industrial Corporation MSDS]
Record name Lithium aluminum silicate
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CAS No.

1302-66-5
Record name Petalite
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Petalite Crystallographic Investigations

Monoclinic Crystal System Characterization of Petalite

This compound crystallizes in the monoclinic crystal system, characterized by three unequal crystallographic axes, with one axis perpendicular to the other two researchgate.netmindat.orggeologyscience.comwikipedia.orgresearchgate.netbyjus.com. While exhibiting an orthorhombic pseudo-symmetry, this is broken by the fully ordered distribution of lithium (Li+) and aluminum (Al3+) cations within its structure researchgate.net. The crystal structure of this compound can be conceptualized in two primary ways: as a three-dimensional framework composed of corner-connected TO4 tetrahedra (where T represents Li, Al, or Si), or alternatively, as a layer silicate (B1173343). In the latter interpretation, the structure is built from folded [Si4O10] layers, typically oriented perpendicular to the (001) plane, which are interconnected by LiO4 and AlO4 tetrahedra researchgate.netresearchgate.netresearchgate.nettib-op.org.

Space Group Determination and Refinement in this compound Structural Studies

The most recent structural studies indicate that this compound crystallizes in the monoclinic space group P2/a researchgate.netresearchgate.netresearchgate.netmdpi.com. However, the low-pressure alpha (α) phase of this compound is also frequently described with the P2/c space group researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.org. Another reported space group is P2/b mindat.org. Structural refinement of the centrosymmetric P2/a structure has achieved a low R factor of 3.6% for 830 observed reflections, indicating a high degree of accuracy in the determined atomic positions researchgate.net. High-pressure studies have also successfully determined the structure of the high-pressure beta (β) phase at 2.71 GPa researchgate.net.

Lattice Parameter Analysis under Varied Conditions in this compound

The lattice parameters of this compound vary depending on the specific crystallographic setting and experimental conditions. At room temperature, for the P2/a space group, typical lattice parameters are a = 11.754 Å, b = 5.139 Å, c = 7.630 Å, with a β angle of 113.04° researchgate.netwikipedia.orgwebmineral.com. The unit cell contains two formula units (Z=2) and has a calculated volume of 424.14 ų webmineral.com. Another reported set of parameters for the P2/b space group includes a = 11.737 Å, b = 5.171 Å, c = 7.630 Å, and β = 112.54°, yielding a unit cell volume of 427.71 ų mindat.orgwikipedia.org.

Detailed research findings from high-pressure single-crystal X-ray diffraction (HP-XRD) investigations have provided unit cell data for this compound collected across a pressure range of 0–4.5 GPa osti.gov. The measurement of unit cell parameters as a function of pressure, followed by fitting the data with third-order Birch-Murnaghan equations of state, has been crucial for determining revised elastic constants for this compound researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov.

Table 1: Ambient Temperature Lattice Parameters of this compound
Space Groupa (Å)b (Å)c (Å)β (°)ZUnit Cell Volume (ų)Source
P2/a11.7545.1397.630113.042424.14 researchgate.netwikipedia.orgwebmineral.com
P2/b11.7375.1717.630112.54-427.71 mindat.orgwikipedia.org

Cation Ordering and Distribution within the this compound Crystal Structure

A defining feature of the this compound crystal structure is the perfect ordering of lithium (Li+) and aluminum (Al3+) cations on distinct crystallographic sites researchgate.netresearchgate.netresearchgate.net. This precise arrangement allows this compound to be interpreted as a layer silicate due to the consistent positioning of cations on specific crystallographic planes researchgate.netresearchgate.net. The structure is built from TO4 tetrahedra, where T can be Li, Al, or Si researchgate.netresearchgate.nettib-op.orgmdpi.com. Specifically, structural models indicate the presence of one tetrahedral site for aluminum atoms and one for lithium atoms mdpi.com. Depending on the symmetry model, the P2/a symmetry suggests two tetrahedral sites for silicon atoms, whereas the Pa symmetry model posits four such sites mdpi.com. Lithium cations are found to reside within channels that propagate through the structure researchgate.netrruff.info, and the lithium is typically in a twisted tetrahedral coordination researchgate.netresearchgate.net. The average Li-O bond distance within these LiO4 tetrahedra has been measured at 0.194 nm mdpi.com.

High-Pressure Crystallography of this compound: Alpha and Beta Phase Transitions

This compound exhibits complex behavior under high pressure, undergoing two fully reversible first-order phase transitions researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov. These transitions occur at approximately 1.5 GPa and 2.5 GPa researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov. The initial transition transforms the low-pressure α-phase, which crystallizes in the P2/c space group, into an intermediate β′-phase researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov. Subsequently, the β′-phase fully converts to the high-pressure β-phase at around 2.5 GPa researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov.

The α → β transition is isomorphic, meaning the crystal system remains the same, and is accompanied by a commensurate modulation that results in a tripling of the unit cell volume researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov. Despite this significant volume change, the fundamental structural features of this compound are largely retained through this transition. However, subtle alterations are observed in the internal structure of the silicate double-layers in the β-phase relative to the α-phase researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov. The α-phase structure has been refined at five different pressures, providing detailed insights into its high-pressure behavior researchgate.net. The structure of the β-phase was specifically determined at 2.71 GPa researchgate.net.

Elastic Behavior of this compound Phases under High Pressure

Studies on the elastic behavior of this compound under high pressure have revealed distinct compressibilities for its different phases. The bulk modulus for the α-phase is reported as 49(1) GPa, while that for the β-phase is 35(3) GPa researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov. These values indicate that the compressibility of the α-phase of this compound falls between that of alkali feldspars and alkali feldspathoids osti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov. In contrast, the β-phase exhibits a compressibility more comparable to layered silicates such as talc (B1216) and pyrophyllite (B1168745) osti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov. This compound is considered one of the most compressible lithium aluminosilicate (B74896) minerals researchgate.net.

The mechanism of compression for the α-phase is primarily facilitated by the rigid body movement of the Si2O7 units that constitute the silicate double-layers researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov. Interestingly, the AlO4 tetrahedra appear to play a minor role in the compression mechanism of the α-phase osti.gov. Furthermore, investigations have shown that the lithium in tetrahedral coordination responds to increasing pressure by a reduction in the distortion of the LiO4 tetrahedra osti.gov.

Table 2: Bulk Moduli of this compound Phases
PhaseBulk Modulus (GPa)Source
α-Petalite49(1) researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov
β-Petalite35(3) researchgate.netosti.govresearchgate.netscience.govgeoscienceworld.orgminsocam.orgminsocam.orgosti.gov

Influence of Tetrahedral Linkages on this compound Structural Stability

The structural stability of this compound is intimately linked to its tetrahedral framework. The crystal structure is fundamentally composed of a three-dimensional arrangement of TO4 tetrahedra (where T = Li, Al, or Si) that are interconnected by sharing corners researchgate.netresearchgate.nettib-op.org. This framework can be described as folded [Si4O10] layers that are bridged and reinforced by LiO4 and AlO4 tetrahedra researchgate.netresearchgate.netresearchgate.nettib-op.org.

Petalite Synthesis and Phase Transformation Mechanisms

Experimental Hydrothermal Synthesis of Petalite Analogs

While specific details on the experimental hydrothermal synthesis of this compound itself are less commonly detailed in readily available literature, the broader context of lithium aluminosilicate (B74896) synthesis under hydrothermal conditions is relevant. Spodumene, a related lithium aluminosilicate, can crystallize under hydrothermal conditions at higher pressures (0.5–0.7 GPa) and temperatures ranging from 320 to 570 °C cambridge.org. The stability relations among lithium aluminosilicates, including this compound, are often studied within the LiAlSiO₄-SiO₂-H₂O system to understand their formation in pegmatites minsocam.org.

Pressure-Temperature Stability Field of this compound in Aluminosilicate Systems

The stability field of this compound (LiAlSi₄O₁₀) is influenced by both pressure (P) and temperature (T) within aluminosilicate systems. This compound is generally considered the high-temperature, low-pressure equivalent of spodumene (LiAlSi₂O₆) in lithium-rich pegmatites geoscienceworld.org.

Under equilibrium conditions, this compound is stable within specific P-T ranges. For quartz-saturated bulk compositions, its stability is bounded by β-spodumene at high temperatures, by spodumene at moderate to high pressures and temperatures, and by eucryptite (LiAlSiO₄) at low pressures and temperatures tib-op.orgresearchgate.net. Experimental data indicate that this compound is stable between 550–680 °C at 200 MPa and 635–680 °C at 400 MPa geoscienceworld.org. Lowering temperatures below these minimums causes this compound to break down into a fine-grained intergrowth of spodumene and quartz (squi) minsocam.orggeoscienceworld.org.

The univariant reaction this compound (Pet) = Spodumene (Spd) + 2 Quartz (Qtz) demonstrates a shallow P-T slope, indicating that this compound-spodumene stability relations are more pressure-dependent than temperature-dependent minsocam.orggeoscienceworld.org. This suggests that the depth of pegmatite emplacement plays a more significant role in determining whether spodumene or this compound crystallizes as the primary lithium aluminosilicate phase than the temperature at which lithium aluminosilicate saturation occurs minsocam.org.

This compound also undergoes pressure-induced phase transitions. Studies using high-pressure single-crystal X-ray diffraction (HP-XRD) up to 5 GPa have revealed two fully reversible first-order phase transitions at approximately 1.5 GPa and 2.5 GPa. The first transition converts the low-pressure α-phase of this compound (P2/c) to an intermediate β′-phase, which then fully transforms into the high-pressure β-phase at around 2.5 GPa. The α → β transition is isomorphic and involves a tripling of the unit-cell volume researchgate.net.

Table 1: this compound Stability Conditions

Phase Transition / StabilityTemperature Range (°C)Pressure Range (MPa)NotesReferences
This compound stability (quartz-saturated)550–680200Equilibrium conditions geoscienceworld.org
This compound stability (quartz-saturated)635–680400Equilibrium conditions geoscienceworld.org
This compound breakdown to Spodumene + QuartzBelow minimum stability temperaturesN/AFine-grained intergrowth (squi) minsocam.orggeoscienceworld.org
This compound to β-spodumene (conventional)>1000N/ARequired for lithium recovery mdpi.comdntb.gov.ua
This compound to β-spodumene (alkali-enhanced)≈750N/ASolid-state transformation mdpi.comdntb.gov.uaresearchgate.net
α-Petalite to β′-PetaliteN/A~1.5 GPaPressure-induced transition researchgate.net
β′-Petalite to β-PetaliteN/A~2.5 GPaPressure-induced transition researchgate.net

Kinetics and Mechanisms of this compound to Beta-Spodumene Solid-State Transformation

The transformation of this compound (LiAlSi₄O₁₀) to tetragonal β-spodumene (LiAlSi₂O₆) is a critical step in lithium extraction due to the refractory nature of this compound mdpi.comdntb.gov.ua. This phase transition typically occurs at high temperatures, conventionally above 1000 °C, to open the mineral's crystalline structure and enable subsequent lithium extraction mdpi.comdntb.gov.uarsc.org.

For this compound, the mechanism of this phase transition, initiated at approximately 750 °C, is primarily a solid-state transformation. This process maintains crystallographic coincidence with the original mineral host mdpi.comdntb.gov.uaresearchgate.net. In contrast, the α-spodumene to β-spodumene transition often involves a dissolution-recrystallization process, particularly when enhanced by alkali-rich fluid inclusions mdpi.comdntb.gov.ua. While β-spodumene can be identified from 750 °C, high-pressure studies infer a minimum temperature for this transition at approximately 680 °C mdpi.com.

The kinetics of the this compound to β-spodumene transformation can be significantly enhanced by the activation of natural alkali-rich fluids, even at lower temperatures mdpi.comdntb.gov.uaresearchgate.net. However, for this compound, the transformation mechanism remains a solid-state process, unlike the dissolution-recrystallization seen in α-spodumene mdpi.comresearchgate.net. The presence of a coexisting phase, likely metastable hexagonal β-quartz, may influence the transformation of this compound mdpi.com.

Role of Alkali-Rich Fluid Inclusions in this compound Phase Transitions

Alkali-rich fluid inclusions play a significant role in enhancing the kinetics of phase transitions in lithium aluminosilicates, including this compound. While their effect on α-spodumene is more pronounced, leading to a dissolution-recrystallization process at temperatures as low as 575–600 °C, alkali-rich fluids can also enhance the kinetics of the this compound to β-spodumene transformation mdpi.comdntb.gov.uaresearchgate.netresearchgate.net.

For this compound, the mechanism remains a solid-state transformation, initiated at approximately 750 °C, even with the activation of alkali-rich fluid inclusions mdpi.comdntb.gov.uaresearchgate.net. The extent of phase transformation in this compound can be influenced by the amount of available fluid inclusions mdpi.com. Synthetic alkali-rich fluids can also induce this inversion, and their compositions can be optimized to reach regions of the β-spodumene stability field at even lower temperatures (e.g., ≈450–500 °C), potentially allowing for simultaneous phase transition and ion exchange for energy-efficient lithium recovery mdpi.comresearchgate.net.

The presence of late-stage subsolvus CO₂-rich fluids has been attributed to enhancing the solubility of aluminosilicate minerals, contributing to the metastability of this compound in near-surface environments .

Thermochemical Pathways for this compound Conversion to Other Lithium Silicates

LiAlSi₄O₁₀ (this compound) → LiAlSi₂O₆ (β-Spodumene) + 2SiO₂ (Quartz) wikipedia.org

This conversion is a key step in processing this compound for lithium recovery dggv.demdpi.comandradamining.com. This compound is often preferred as a lithium source in the production of glass because it is lower in iron than primary spodumene wikipedia.org.

The stability field of this compound is limited by β-spodumene at high temperatures and by eucryptite (LiAlSiO₄) at low temperatures and pressures tib-op.orgresearchgate.net. Eucryptite, which is stable at low pressures and temperatures, is often a secondary mineral that replaces this compound and/or spodumene in lithium-rich pegmatites researchgate.net. The alteration of this compound to a mixture of eucryptite, albite, K-feldspar, and white mica is a common consequence of re-equilibration in a restricted system upon cooling researchgate.netarizona.edu. The replacement of this compound by K-feldspar and eucryptite is also observed, and this process liberates silica (B1680970) arizona.edu.

The thermochemical data for these transformations are internally consistent with calorimetric values researchgate.net. The stability relations among lithium aluminosilicates are primarily a function of pressure and temperature in quartz-saturated conditions, largely independent of other phases in the complex pegmatite system researchgate.net.

Table 2: Thermochemical Conversion Pathways of this compound

ReactantProduct(s)ConditionsNotesReferences
This compoundβ-Spodumene + QuartzHeating (~500 °C, 3 kbar) with dense hydrous alkali borosilicate fluid with minor carbonate component, or roasting >750 °CKey for lithium extraction; lower iron content than primary spodumene mdpi.comwikipedia.orgdggv.deandradamining.com mdpi.comwikipedia.orgdggv.deandradamining.com
This compoundEucryptite + QuartzLow P and T, below ~320°C and 160 MPa; during uplift at 100–200°CSecondary mineral replacement geoscienceworld.orgtib-op.orgresearchgate.netresearchgate.netarizona.edu
This compoundAlbite, K-feldspar, Mica, Clay mineralsRe-equilibration in restricted system upon coolingCommon alteration phases researchgate.netarizona.edu

Advanced Spectroscopic Characterization of Petalite

Raman Spectroscopy for Petalite Identification and Differentiation from Other Lithium Minerals

Raman Spectroscopy (RS) has emerged as a potent tool for characterizing and identifying minerals, offering detailed molecular information through distinct vibrational signatures researchgate.netresearchgate.netnih.gov. This technique is particularly effective in scenarios where minerals, such as this compound and spodumene, possess similar elemental compositions but require clear differentiation based on their unique vibrational properties researchgate.netresearchgate.netnih.gov.

Natural this compound exhibits a characteristic Raman band at approximately 490 cm⁻¹, which is attributed to the symmetric bending vibrations of its silicate (B1173343) tetrahedra (SiO₄) researchgate.net. Additional intense peaks are typically observed around 355 cm⁻¹ and 385 cm⁻¹ researchgate.net. These specific spectral features enable the reliable identification of this compound and its distinction from other lithium silicates like eucryptite and spodumene in field applications and mineralogical studies tandfonline.com. Furthermore, Raman spectroscopy can be utilized to monitor crucial phase transitions, such as the conversion of this compound to β-spodumene, which can occur at lower temperatures (e.g., 750 °C) during lithium extraction processes edinst.com.

Table 1: Characteristic Raman Bands for this compound

Raman Shift (cm⁻¹)Assignment/Vibration TypeReference
490Symmetric bending of SiO₄ tetrahedra researchgate.net
355Characteristic peak researchgate.net
385Characteristic peak researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Applications in this compound Structural Analysis

Fourier Transform Infrared (FTIR) Spectroscopy is widely applied in the structural analysis of minerals, providing insights into their functional groups and chemical bonding mdpi.comtno.nl. For this compound, FTIR is instrumental in studying its molecular structure and understanding how its surface interacts with various chemical agents, particularly in processes like mineral flotation mdpi.com.

FTIR spectra of this compound reveal unique absorption peaks across different wavenumbers, reflecting the specific vibrational modes of its constituent bonds mdpi.com. The fingerprint region, generally between 900 cm⁻¹ and 1200 cm⁻¹, is particularly informative for conformational analysis and detecting structural changes within the mineral tno.nl. For instance, in studies investigating the separation mechanism of this compound and quartz, FTIR has been used to analyze changes in the functional groups on the mineral surfaces before and after treatment with flotation reagents mdpi.com.

X-ray Powder Diffraction (XRD) Analysis in this compound Mineralogical Studies

X-ray Powder Diffraction (XRD) is an indispensable analytical technique for determining the mineralogical composition and crystallographic structure of materials like this compound thermofisher.com. It provides detailed information crucial for understanding the mineral's formation, evolution, and for optimizing lithium extraction processes thermofisher.com.

This compound crystallizes in the monoclinic system, with a space group of P2/a wikipedia.orgresearchgate.netresearchgate.net. Typical unit cell parameters for this compound include a = 11.737 Å, b = 5.171 Å, c = 7.63 Å, and a β angle of 112.54° wikipedia.org. XRD is routinely used to identify and quantify specific lithium-bearing phases within ore samples, allowing for the calculation of lithium content based on the known stoichiometry of the identified minerals thermofisher.commdpi.com. The Rietveld method, a quantitative mineralogical analysis technique, is frequently employed with XRD data to determine the precise mineral content in samples thermofisher.commdpi.com.

XRD also plays a vital role in monitoring phase changes, such as those occurring during thermal treatments aimed at converting this compound into more extractable forms of lithium thermofisher.com. For example, XRD analysis has confirmed the presence of this compound mineralization in various geological occurrences and has been used to identify alteration products like Ca-chabazite and montmorillonite (B579905) resulting from this compound breakdown cambridge.org. The detection limit for this compound in a quartz matrix using XRD can be less than 1% mineral content, enabling the detection of lithium oxide (Li₂O) down to 0.1% mdpi.com.

Table 2: Crystallographic Parameters of this compound (Monoclinic, P2/a)

ParameterValueUnitReference
a11.737Å wikipedia.org
b5.171Å wikipedia.org
c7.63Å wikipedia.org
β112.54° wikipedia.org
Z2 wikipedia.org

Laser-Induced Breakdown Spectroscopy (LIBS) for this compound Elemental Analysis

Laser-Induced Breakdown Spectroscopy (LIBS) is a powerful analytical technique for rapid, simultaneous multi-elemental analysis, particularly effective for light elements (atomic number Z < 13), which include lithium mdpi.comatomtrace.com. This makes LIBS highly valuable for mineral exploration and mining operations, providing critical data on elemental composition atomtrace.comconfex.com.

LIBS can detect major elements in this compound such as aluminum (Al), silicon (Si), oxygen (O), lithium (Li), sodium (Na), potassium (K), and iron (Fe) mdpi.com. It can also identify trace elements like beryllium (Be), strontium (Sr), barium (Ba), cesium (Cs), tin (Sn), tantalum (Ta), and tungsten (W), depending on the mineral's origin mdpi.com. Studies have utilized LIBS to identify the distinct spectral signatures of lithium-rich minerals, including this compound, lepidolite (B1170510), and spodumene .

For quantitative analysis of lithium in this compound, LIBS has demonstrated the ability to measure Li₂O concentrations with reported accuracies ranging from 1% to 40% and a precision of 21% confex.com. The main lithium peaks in LIBS spectra for spodumene and this compound are typically observed at 610 nm, 670 nm, and 810 nm, with the 670.71 nm resonance Li line frequently used for quantitative analysis confex.commdpi.com. Handheld LIBS tools are increasingly used for on-site analysis, although challenges in calibration can arise due to overlapping intensity ratios between similar minerals like spodalite and this compound mdpi.com.

X-ray Photoelectron Spectroscopy (XPS) Investigations of this compound Surface Chemistry

XPS is particularly useful for investigating chemical processes occurring at the surface of materials, including minerals like this compound wikipedia.org. In the context of mineral processing, XPS has been employed to understand the adsorption mechanisms of flotation reagents on mineral surfaces mdpi.com. For example, studies have used XPS to analyze the interaction of modified ether amine reagents (e.g., L0-503) with this compound and quartz surfaces under weakly alkaline conditions mdpi.comresearchgate.net. The XPS data can reveal the nature of adsorption, indicating whether it involves electrostatic forces, hydrogen bonding, or other chemical interactions mdpi.com.

Electron Backscatter Diffraction (EBSD) for this compound Crystallographic Orientation and Phase Distribution

EBSD generates Kikuchi patterns from the interaction of an electron beam with the sample's crystalline structure bruker.commpie.de. By analyzing the geometry of these patterns, the crystallographic phase and orientation at each point on the sample surface can be determined bruker.commpie.de. This allows for the creation of various microstructural maps and data, including:

Orientation Maps: Visualizing the spatial distribution of crystal orientations, revealing grain size, shape, and individual grain orientations ebsd.comthermofisher.com.

Grain Boundary Characterization: Identifying and characterizing boundaries between grains, which influence material properties ebsd.comthermofisher.com.

Phase Distribution Maps: Identifying and mapping the distribution of different mineral phases within a sample bruker.comebsd.comthermofisher.com.

Texture Analysis (Crystallographic Preferred Orientation): Understanding the preferred alignment of grains within the material bruker.comebsd.comthermofisher.com.

Strain and Deformation Analysis: Providing insights into local defect densities and deformation within the crystal lattice mpie.deebsd.com.

For this compound, EBSD would be invaluable for understanding its internal microstructure, identifying any co-existing phases, analyzing grain growth and morphology, and assessing the impact of geological processes or thermal treatments on its crystallographic orientation and phase distribution.

X-ray Absorption Near Edge Structure (XANES) Studies of Lithium Coordination in this compound

X-ray Absorption Near Edge Structure (XANES) is a spectroscopic technique that provides detailed information about the local electronic and structural environment of specific elements within a material rsc.orgmdpi.com. For lithium-bearing minerals like this compound, Li K-edge XANES studies are particularly insightful for investigating the coordination environment of lithium atoms researchgate.netresearchgate.net.

These studies can reveal significant changes in the bonding environment of lithium, which are detectable by variations in the position and intensity of the main Li K-absorption edge researchgate.netresearchgate.net. For complex silicates, the absorption edge observed in XANES spectra is interpreted as a convolution of triply degenerate p-like states researchgate.netresearchgate.net. The exact position of the Li K-edge is sensitive to the electronegativity of the elements to which lithium is bonded researchgate.netresearchgate.net.

In this compound, lithium atoms are known to occupy four-coordinate polyhedra researchgate.net. XANES studies can further elucidate the geometry of these polyhedra, which can vary between square planar and a typical tetrahedral arrangement researchgate.net. This technique is crucial for understanding the local chemical and structural changes involving lithium, including changes in coordination number and interatomic distances, which are fundamental to understanding this compound's properties and behavior, especially during processes like lithium extraction rsc.org.

Computational Chemistry and Materials Modeling of Petalite

Density Functional Theory (DFT) Calculations on Petalite Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of multi-atom systems, providing insights into bonding characteristics and material properties. For this compound (LiAlSi₄O₁₀), DFT calculations have been extensively employed to understand its electronic structure and the nature of atomic bonding. The crystal structure of this compound consists of a three-dimensional arrangement of TO₄ tetrahedra (where T can be Li, Al, or Si) connected by sharing oxygen atoms researchgate.netresearchgate.net. Specifically, this compound can be viewed as a phyllosilicate composed of folded [Si₄O₁₀] layers perpendicular to the (001) plane, which are connected by LiO₄ and AlO₄ tetrahedra researchgate.netresearchgate.net.

DFT calculations have been used to analyze the theoretical charge density, providing crucial information about the bonding between atoms within the this compound framework researchgate.net. These studies often employ methods like the CASTEP DFT code, which utilizes the gauge-including projector augmented wave (GIPAW) algorithm to reconstruct the all-electron wave function and the Generalized Gradient Approximation (GGA) PBE functional for exchange-correlation interactions csic.esmdpi.com. Such computational approaches help in understanding the stability and interactions within the mineral.

Molecular Dynamics Simulations of this compound Structural Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules, providing insights into the structural behavior and phase transitions of materials over time. This compound is known to undergo pressure-induced phase transitions, which have been investigated through experimental and computational means.

Under high pressure, this compound exhibits two first-order phase transitions. The low-pressure α-phase (P2/c) transforms into an intermediate β′-phase at approximately 1.5 GPa, which then fully converts to a high-pressure β-phase at around 2.5 GPa osti.govresearchgate.net. The α → β transition is isomorphic and is associated with a commensurate modulation that triples the unit cell volume osti.govresearchgate.net. While specific detailed molecular dynamics simulations explicitly modeling these transitions in this compound are not extensively detailed in the provided search results, MD simulations are generally recognized as valuable tools for studying phase transformations, dislocation evolution, and deformation behaviors in materials researchgate.netaps.orgmdpi.com. Challenges in MD simulations for phase transitions often include finite size effects and time scale limitations, as phase changes can be rare events requiring long simulation times to overcome kinetic barriers stackexchange.com.

First-Principles Calculations of this compound Thermodynamic and Elastic Properties

First-principles calculations, often based on DFT, are fundamental for predicting the thermodynamic and elastic properties of materials without empirical input. For this compound, these calculations have been crucial in characterizing its mechanical response and thermal behavior.

Studies have determined the elastic stiffness coefficients of monoclinic this compound, with experimental measurements often used to benchmark the results of DFT-based model calculations researchgate.netresearchgate.net. The agreement between theoretical and experimental values for elastic constants, typically within a few GPa, validates the computational models researchgate.net. The bulk modulus, a measure of a substance's resistance to compression, has been a key property investigated.

Table 1: Bulk Moduli of this compound Phases

This compound PhaseBulk Modulus (GPa)Source
α-phase49(1) osti.govresearchgate.net
β-phase35(3) osti.govresearchgate.net

These values indicate that the α-phase of this compound is slightly more compressible than alkali feldspars and less compressible than alkali feldspathoids, while the β-phase exhibits compressibility more comparable to layered silicates osti.gov. Beyond elastic properties, first-principles calculations have also been employed to predict lattice dynamics and thermodynamic properties, including heat capacity and thermal expansion researchgate.netrsc.org. This compound is notable for its near-zero coefficient of thermal expansion above 700 °C, making it valuable in materials requiring thermal shock resistance mdpi.comdigitalfire.com.

Computational Studies on Lithium Ion Mobility within the this compound Framework

Understanding lithium ion mobility is critical for applications such as lithium extraction and battery technologies. Computational studies, including impedance spectroscopy and diffusion coefficient calculations, have shed light on Li-ion propagation within mineral frameworks like this compound.

This compound (LiAlSi₄O₁₀) is a tectosilicate with aluminum occupying the tetrahedral framework mdpi.com. While lithium mobility in this compound is significantly higher than in α-spodumene, it does not reach the extent observed in β-spodumene solid solution or β-quartz solid solution mdpi.com. This limited mobility in this compound is attributed to structural factors, including the fully ordered nature of all cation sites (Si⁴⁺, Al³⁺, Li⁺) and the relatively shorter average Li-O bond distance within the LiO₄ tetrahedra (0.194 nm) compared to the β-phases of spodumene (0.207-0.208 nm) mdpi.com.

Despite these structural constraints, this compound possesses a higher ionic porosity (Z ≈ 57.8) compared to α-spodumene (Z ≈ 43.5), suggesting a more open crystal structure that is generally favorable for lithium leaching researchgate.net. Computational investigations often involve calculating diffusion coefficients based on ionic conductivity data to understand the mechanisms of lithium dynamics and the influence of defects on mobility researchgate.netacs.org.

Table 2: Ionic Porosity and Li-O Bond Distances in Lithium Aluminosilicates

Mineral/PhaseIonic Porosity (Z)Average Li-O Bond Distance (nm)Source
This compound≈57.80.194 mdpi.comresearchgate.net
α-spodumene≈43.5- researchgate.net
β-spodumene (tetragonal)-0.208 mdpi.com
β-spodumene (hexagonal)-0.207 mdpi.com

Modeling of this compound Interfacial Reactions in Extraction Processes

The extraction of lithium from this compound often involves high-temperature processes and chemical treatments. Computational modeling plays a role in understanding the interfacial reactions that occur during these extraction processes.

This compound is a refractory mineral, meaning conventional lithium recovery processes typically require high-temperature pre-treatment, often exceeding 1000 °C, to induce a phase transition to β-spodumene. This transformation creates a more open structure that facilitates easier access to lithium through ion exchange mdpi.com. The mechanism for this compound's phase transition, initiated around 750 °C, is a solid-state transformation that maintains crystallographic coincidence with the host mineral mdpi.com.

While direct computational modeling of specific interfacial reactions of this compound during industrial extraction is complex and less detailed in the provided information, DFT calculations are broadly applied to study adsorption mechanisms of flotation reagents on mineral surfaces mdpi.com. This indicates the potential for similar computational approaches to analyze the interactions between chemical reagents and this compound surfaces during leaching or other extraction steps. The goal of such modeling is to gain atomic-level insights into the phenomena governing process performance, which can lead to more energy-efficient lithium recovery pathways mdpi.comacs.org.

Petalite in Geological Systems: Petrogenesis and Occurrence

Petrogenesis of Lithium-Cesium-Tantalum (LCT) Pegmatites Bearing Petalite

This compound primarily forms in granitic pegmatites, which are coarse-grained igneous rocks that represent the final stages of magma crystallization. geologyscience.com These pegmatites, classified as Lithium-Cesium-Tantalum (LCT) type, are characterized by their enrichment in lithium, cesium, and tantalum. taylorandfrancis.comusgs.gov The formation process begins with magma generation, often from the partial melting of the Earth's mantle or lower crust. geologyscience.com As this magma ascends, it undergoes fractional crystallization, leading to the concentration of incompatible elements, such as lithium, in the residual melt. geologyscience.comkseeg.org This highly concentrated, volatile-rich residual melt then forms pockets of pegmatite, typically occurring as veins or dikes within the surrounding rocks. geologyscience.com

This compound crystallizes from this volatile-rich melt as the magma cools further. geologyscience.com The presence of fluxing components like H₂O, F, P, and B in the melt depresses the solidus temperature, lowers density, and increases ionic diffusion rates, enabling the formation of large crystals characteristic of pegmatites. usgs.gov LCT pegmatites, including those bearing this compound, typically crystallize at relatively low temperatures (around 350–550 °C) and can form rapidly, from days to years. usgs.gov The dominance of this compound in a pegmatite district can provide insights into the regional pressures during pegmatite consolidation, with this compound-bearing pegmatites generally crystallizing at lower pressures compared to spodumene-dominant ones. geoscienceworld.org

Mineralogical Associations and Paragenesis of this compound in Pegmatitic Environments

This compound commonly occurs alongside other lithium-bearing minerals such as spodumene (LiAlSi₂O₆) and lepidolite (B1170510) [(KLi₂Al(Al,Si)₃O₁₀(F,OH)₂] in LCT pegmatites. geologyscience.comtaylorandfrancis.comwikipedia.orgusgs.gov Other frequently associated minerals include quartz, potassium feldspar (B12085585) (e.g., microcline), albite, and muscovite (B576469). usgs.govhandbookofmineralogy.orgmme.gov.na Accessory minerals often found in this compound-bearing pegmatites include tourmaline (B1171579) (e.g., elbaite, dravite-schorl), garnet, apatite, pollucite (a cesium mineral), topaz, and niobium-tantalum oxides (e.g., columbite-tantalite, cassiterite). usgs.govhandbookofmineralogy.orgmme.gov.nageoscienceworld.org

The paragenetic sequence in these pegmatites often shows a progression from more primitive Fe- and Mg-rich minerals to a Li-, Mn-, and Nb-rich assemblage, indicating a highly evolved geochemical system. geoscienceworld.org For instance, in the Prof pegmatite, tourmaline, Nb-Ta oxides, and mica record this evolution. geoscienceworld.org this compound itself can form as primary magmatic phases, but it is also susceptible to alteration. Secondary minerals, such as fine-grained spodumene and quartz intergrowths (often termed "squi"), can form from the breakdown of primary this compound, particularly under specific pressure-temperature conditions. cambridge.orgarizona.edurruff.inforesearchgate.net This breakdown typically occurs at temperatures below 550–680°C and pressures above 170 MPa. arizona.edu Post-magmatic hydrothermal-metasomatic alteration can also lead to the formation of secondary albite, K-feldspar, and muscovite replacing primary this compound or other minerals. cambridge.orgarizona.edu

Table 1: Common Mineralogical Associations with this compound in Pegmatites

Mineral NameChemical FormulaTypeAssociation with this compound
SpodumeneLiAlSi₂O₆Lithium Silicate (B1173343)Common, often co-occurs or forms from altered this compound. geologyscience.comwikipedia.orgusgs.gov
LepidoliteK(Li,Al)₃(Si,Al)₄O₁₀(F,OH)₂Lithium MicaCommon, often co-occurs. geologyscience.comwikipedia.orgusgs.gov
QuartzSiO₂SilicateMajor mineral, often intergrown with this compound or secondary spodumene. usgs.govhandbookofmineralogy.org
AlbiteNaAlSi₃O₈FeldsparMajor mineral, can be primary or secondary (albitization). usgs.govhandbookofmineralogy.org
MicroclineKAlSi₃O₈FeldsparMajor mineral, often associated. handbookofmineralogy.orgmme.gov.na
TourmalineComplex BorosilicateSilicateAccessory, various types (e.g., elbaite, schorl). usgs.govhandbookofmineralogy.org
Pollucite(Cs,Na)₂Al₂Si₄O₁₂·nH₂OCesium SilicateAccessory, often found near this compound. usgs.govhandbookofmineralogy.orgrruff.info
Columbite-Tantalite(Fe,Mn)(Nb,Ta)₂O₆OxideAccessory, source of tantalum. usgs.govhandbookofmineralogy.org
CassiteriteSnO₂OxideAccessory, source of tin. usgs.govcambridge.org

Geochemical Evolution and Differentiation of this compound-Bearing Pegmatite Melts

The geochemical evolution of this compound-bearing pegmatite melts is characterized by extreme fractionation of a granitic parent melt. usgs.govkseeg.orggeoscienceworld.org This process leads to the progressive enrichment of incompatible elements such as lithium, cesium, tantalum, rubidium, and fluorine in the residual melt. usgs.govkseeg.orggeoscienceworld.org Conversely, more primitive elements like iron and magnesium become depleted. geoscienceworld.org

Mineral-chemical trends within these pegmatites reflect this differentiation. For instance, increasing rubidium content in potassium feldspar, increasing lithium in white mica, and increasing manganese and tantalum in columbite-tantalite are indicators of an evolved LCT pegmatite. usgs.gov The highly fractionated nature of these melts also results in low concentrations of incompatible elements in feldspar, making it a less reliable geochemical proxy for melt evolution in some this compound-bearing pegmatites. researchgate.net The rapid crystallization and undercooling of the melt, often influenced by the presence of volatile components, contribute to the distinctive geochemical composition and textural features observed in these pegmatites. geoscienceworld.orgresearchgate.net Fluid-melt interactions and metasomatism also play a significant role in the late-stage geochemical evolution, leading to the formation of secondary mineral assemblages and the redistribution of elements. geoscienceworld.orgcambridge.orgresearchgate.net

Global Distribution and Regional Geological Settings of Significant this compound Deposits

This compound deposits are found in various regions worldwide, primarily within LCT granitic pegmatites. geologyscience.comlithiumfuture.org These pegmatites are typically hosted in metamorphosed supracrustal rocks, often in upper greenschist to lower amphibolite facies, and are emplaced late during orogenic events, with their intrusion controlled by pre-existing structures. usgs.govdergipark.org.tr They commonly crop out near evolved, peraluminous granites and leucogranites, from which they are inferred to be derived. usgs.gov

Significant global occurrences of this compound include:

Africa:

Zimbabwe: Bikita Minerals is noted as one of the world's largest producers of this compound concentrate, with operations ongoing for over a century. miningweekly.comejatlas.org The Arcadia Lithium Project also contains this compound. miningweekly.comenergycapitalpower.com Other active areas include the Zulu lithium and tantalum pegmatite deposit. miningweekly.com

Namibia: The Rubicon pegmatite is a well-known locality for this compound. handbookofmineralogy.orgmme.gov.na

South Africa: The Blesberg Lithium and Tantalum Project contains significant lithium, including this compound. energycapitalpower.com

Democratic Republic of Congo (DRC): The Monono deposit, historically producing columbite-tantalite, also contains lithium pegmatites. miningweekly.com

Australia: Greenbushes in Western Australia is a giant LCT deposit. usgs.govlithiumfuture.org Other notable occurrences include Londonderry quarry. handbookofmineralogy.org

Brazil: Significant deposits are found in Minas Gerais, including the Maxixe, Lavra Velha, Lavra do Genipapo, and Taquaral mines near Araçuaí and Itinga. geologyscience.comhandbookofmineralogy.orglithiumfuture.org

Canada: The Tanco pegmatite in Bernic Lake, Manitoba, is a world-renowned LCT deposit that contains this compound. usgs.govhandbookofmineralogy.orgrruff.info The Prof pegmatite in British Columbia is classified as a this compound subtype LCT pegmatite. geoscienceworld.org

Sweden: Utö Mines and the Varuträsk pegmatite are historic localities for this compound. geologyscience.commindat.orghandbookofmineralogy.orgtandfonline.com

United States: this compound can be found in California (e.g., Queen and Hiriart Mountains, Pala, Rincon), South Dakota, Colorado, and historically, King's Mountain, North Carolina. geologyscience.comhandbookofmineralogy.orgusgs.gov

Portugal: The Covas de Barroso district and Barroso–Alvão pegmatite field contain this compound-bearing aplite-pegmatite dykes. arizona.eduresearchgate.net

Finland: Occurrences at Hirvikallio, Tammela, and Pajula. handbookofmineralogy.org

Italy: Around San Piero in Campo, Elba. handbookofmineralogy.org

Japan: Nagatareyama, Fukuoka Prefecture. handbookofmineralogy.org

Table 2: Major Global this compound Deposit Locations

CountryRegion/MineNotes
ZimbabweBikita Minerals, Arcadia Lithium Project, ZuluWorld's largest this compound concentrate producer (Bikita); significant LCT pegmatite activity. miningweekly.comejatlas.orgenergycapitalpower.com
AustraliaGreenbushes, LondonderryGiant LCT deposit, major lithium producer. usgs.govhandbookofmineralogy.orglithiumfuture.org
BrazilMinas Gerais (Maxixe, Lavra Velha, Genipapo, Taquaral)Significant lithium-bearing pegmatites. geologyscience.comhandbookofmineralogy.orglithiumfuture.org
CanadaTanco, Prof pegmatiteWorld-renowned LCT deposit (Tanco); this compound subtype LCT pegmatite (Prof). usgs.govhandbookofmineralogy.orggeoscienceworld.orgrruff.info
NamibiaRubicon pegmatiteWell-known for this compound occurrences. handbookofmineralogy.orgmme.gov.na
SwedenUtö Mines, Varuträsk pegmatiteHistoric localities for this compound. geologyscience.commindat.orghandbookofmineralogy.orgtandfonline.com
USACalifornia, South Dakota, Colorado, King's Mountain (NC)Various occurrences, King's Mountain historically significant. geologyscience.comhandbookofmineralogy.orgusgs.gov
PortugalCovas de Barroso, Barroso–AlvãoContains this compound-bearing aplite-pegmatite dykes. arizona.eduresearchgate.net

Textural Features and Zonation Patterns of this compound in Pegmatite Bodies

This compound in pegmatite bodies exhibits distinct textural features and often participates in internal zonation patterns. This compound typically forms as large, log-shaped to long tabular crystals, sometimes reaching up to 2 meters in length. geoscienceworld.orgrruff.infotandfonline.com These crystals can be embedded in quartz and are commonly associated with minerals like amblygonite-montebrasite, microcline-perthite, and pollucite. rruff.info Its characteristic cleavage (perfect on {001} and poor on {201}) and vitreous to pearly luster are key identification features. mindat.orgwikipedia.orgrruff.info Fresh specimens are typically grayish-white, but can be transparent white, with milky or opaque white indicating incipient alteration. rruff.infotandfonline.com

Pegmatite bodies hosting this compound often display a distinctive internal zonation, typically featuring four main zones: border, wall, intermediate, and core. usgs.gov The intermediate zone is commonly where lithium, cesium, and tantalum minerals, including this compound, are concentrated. usgs.govgeoscienceworld.org For example, in the Prof pegmatite, this compound is a major phase in the central zone, forming 10-15 cm lens-shaped crystals. geoscienceworld.org In the Stankuvatske Li-deposit, primary magmatic mineral zoning includes an outer intermediate zone of albite + quartz + this compound and an inner intermediate zone of albite + K-feldspar + quartz ± this compound. cambridge.org

This compound can also exhibit specific textures such as skeletal intergrowths with albite. cambridge.org Furthermore, this compound is known to alter to fine-grained spodumene + quartz intergrowths (SQI) under specific pressure-temperature conditions, often observed as veinlets penetrating this compound crystals. cambridge.orgrruff.inforesearchgate.net This pseudomorphism of this compound by spodumene + quartz implies cooling from pressures in the range of 200 to 400 MPa. geoscienceworld.org The various pegmatitic textures, including graphic, unidirectional, radiating, and replacement textures, along with the extremely fractionated geochemical composition, suggest that the melt was undercooled and crystallized rapidly. geoscienceworld.orgresearchgate.net

Remote Sensing and Geological Survey Techniques for this compound Deposit Exploration

Exploration for this compound deposits typically involves a combination of geological mapping, geochemical analysis, and geophysical surveys. geologyscience.com

Geological Mapping: Geologists conduct detailed mapping to identify areas with favorable geological settings for this compound occurrences. This involves examining the presence of lithium-bearing pegmatites and associated rock formations, often looking for LCT pegmatites hosted in metamorphosed supracrustal rocks near evolved, peraluminous granites. geologyscience.comusgs.gov

Geochemical Analysis: This method involves collecting and analyzing rock and soil samples to determine their lithium content and other pathfinder elements. High lithium concentrations in these samples can indicate the presence of this compound-bearing pegmatites. geologyscience.com Mineral-chemical trends, such as increasing rubidium in potassium feldspar or lithium in white mica, can also serve as guides towards evolved LCT pegmatites. usgs.gov Portable laser-induced breakdown spectroscopy (pLIBS) equipment can be calibrated for identifying and analyzing lithium minerals like spodumene and this compound in the field. researchgate.net

Geophysical Surveys: Various geophysical techniques are employed to identify subsurface geological structures and anomalies that may host this compound deposits. These include:

Magnetic Surveys: Can help delineate geological structures and rock types associated with pegmatite emplacement. geologyscience.com

Electromagnetic Surveys: Useful for detecting conductive mineral bodies or structures. geologyscience.com

Radiometric Surveys: Can identify variations in radioactive element concentrations, which may be associated with certain pegmatite types or altered zones. geologyscience.com

These techniques, when used in combination, help narrow down prospective areas, assess the extent and nature of pegmatite fields, and guide further exploration efforts, including drilling. geologyscience.comusgs.govgeoscienceworld.org

Advanced Extraction and Beneficiation Methodologies for Petalite

Mechanochemical Treatment for Enhanced Lithium Leaching from Petalite

Mechanochemical treatment, involving intensive ball milling in an alkaline medium, has emerged as an effective method for enhancing lithium leaching from this compound. The inherent crystal structure of this compound, characterized by less dense atomic packing and the presence of cleavage planes along lithium sites, makes it particularly amenable to this process. This structural characteristic facilitates the decomposition of the silicate (B1173343) framework and the subsequent release of lithium into the solution. researchgate.netmdpi.comtu-darmstadt.detu-darmstadt.de

Research has demonstrated substantial lithium extraction rates through this method. For instance, a study reported an 84.9% lithium extraction from this compound after 120 minutes of ball milling in an alkaline medium. researchgate.netmdpi.comtu-darmstadt.de This process also leads to the almost complete conversion of this compound to hydrosodalite, a valuable by-product. researchgate.netmdpi.com The efficiency of lithium extraction is influenced by factors such as the concentration of the alkaline solution and the milling duration. Experiments using 7 or 9 molar concentrations of sodium hydroxide (B78521) (NaOH) solution have shown promising recovery rates. researchgate.netmdpi.com

Table 1: Lithium Recovery Rates from this compound via Mechanochemical Treatment

MineralNaOH Concentration (mol/L)Reaction Time (min)Lithium Recovery (%)By-product
This compound712084.9Hydrosodalite
This compound912084.9Hydrosodalite
This compound760Not specifiedHydrosodalite
This compound960Not specifiedHydrosodalite

Note: Data for 60 min reaction time is implied to be lower than 120 min, but specific recovery rates were not detailed in the provided snippets for this compound at 60 min, only general trends across minerals. researchgate.netmdpi.com

Further processing of the lithium-rich leach liquor typically involves desilication and subsequent precipitation of lithium compounds. The leaching residues, primarily hydrosodalite, have shown potential as adsorbents for heavy metal ions such as Cu²⁺, Ni²⁺, Pb²⁺, and Zn²⁺, highlighting a holistic approach to by-product generation. researchgate.netmdpi.com

Hydrothermal Synthesis Pathways for Direct Lithium Extraction from this compound Ores

Hydrothermal synthesis offers a direct method for extracting lithium and aluminum compounds from this compound ores, particularly for unenriched ores with lower lithium content. This method involves the decomposition of the ore directly within autoclaves through chemical interaction with a sodium hydroxide (NaOH) solution in the presence of calcium oxide (CaO). ucj.org.ua

The hydrothermal process operates under high temperature and pressure conditions, which are crucial for the destruction of the this compound structure and the transfer of lithium into the liquid phase. Under these conditions, lithium and aluminum compounds dissolve into the solution, while calcium and silicon form a partially soluble solid phase, identified as sodium-calcium hydrosilicate (Na2O·2CaO·2SiO2·2H2O). ucj.org.ua

Studies on the hydrothermal decomposition of this compound have demonstrated high extraction efficiencies. Lithium extraction can reach 89-94%, and aluminum extraction can be 77-95% within just one hour of reaction time. Optimal conditions include temperatures ranging from 240-280 °C, a caustic modulus of 14-18, an initial NaOH solution concentration of 400-450 g/dm³ of Na2O, and a CaO:SiO2 ratio of 1:1 in the reaction mixture. ucj.org.ua The solid phase remaining after decomposition, with its low residual lithium content, can potentially be utilized in the cement industry. ucj.org.ua

Flotation Separation Mechanisms of this compound from Associated Silicate Minerals

Flotation is a widely adopted beneficiation technique for separating target minerals from gangue, and it is extensively applied in the processing of lithium ores. mdpi.comresearchgate.net A significant challenge in this compound beneficiation is its separation from associated silicate minerals, particularly quartz, due to their similar crystal structures and surface physicochemical properties. mdpi.comresearchgate.net

Recent advancements have focused on developing selective flotation agents. Modified ether amine reagents, such as L0-503, have been investigated as reverse flotation agents for separating this compound and quartz under weakly alkaline conditions. Micro-flotation tests revealed that L0-503 exhibits a significantly higher collecting ability for quartz compared to this compound. At a pulp pH of 9.0 and an L0-503 concentration of 4 × 10⁻⁴ mol/L, quartz recovery reached over 92.9%, while this compound recovery remained consistently below 14%. mdpi.comresearchgate.net This selectivity is attributed to a strong reaction between quartz and the secondary amine (-NH=) on the modified ether amine collector, further enhanced by electrostatic forces and hydrogen bonding, whereas no such reaction occurs with this compound. mdpi.comresearchgate.netresearchgate.net

Conventional cationic collectors like dodecylamine (B51217) (DDA) have also been tested. At pH 9, DDA achieved a this compound flotation recovery of 60.6%. mdpi.com Anionic collectors like sodium oleate (B1233923) have shown no flotation of this compound across a wide pH range. ausimm.com Modifiers such as hydrofluoric acid (HF) can increase the floatability of feldspar (B12085585), another common associated mineral, by leaching SiO2 and enriching Na, K, and Al on the feldspar surface, increasing its negative surface charge and promoting electrostatic adsorption of cationic collectors. researchgate.net

Table 2: Flotation Recovery of this compound and Quartz with Different Collectors

CollectorConcentration (mol/L)pHQuartz Recovery (%)This compound Recovery (%)
L0-5034 × 10⁻⁴9>92.9<14
DDA4 × 10⁻⁴979.5260.6

Note: Data for DDA on quartz recovery is at stabilization point, and this compound recovery is at 4x10-4 mol/L. L0-503 quartz recovery is at 4x10-4 mol/L and pH 9.0. mdpi.com

Alkali Roasting and Acid Leaching Processes for this compound Beneficiation

Alkali roasting and subsequent acid leaching represent established methods for the beneficiation of this compound. The sulfuric acid process is a conventional pathway, involving the roasting of pre-heated this compound concentrate with concentrated sulfuric acid (H2SO4), followed by water leaching of the resulting lithium sulfate (B86663) (Li2SO4). up.ac.zaresearchgate.net

Studies on Zimbabwean this compound concentrate (average Li2O content of 4.10%) showed that roasting temperature and stirring speed significantly influence lithium dissolution rates. An optimum lithium extraction rate of 97.3% was achieved at a roasting temperature of 300 °C and a stirring speed of 320 rpm. up.ac.zaresearchgate.net

However, the sulfuric acid process is not entirely selective, leading to the co-dissolution of impurities such as aluminum, calcium, magnesium, and iron. up.ac.zaresearchgate.net Furthermore, this method is associated with high consumption of sulfuric acid, the co-production of low-value sodium sulfate (Na2SO4), and relatively high energy consumption, along with challenges related to waste residue discharge. cgsjournals.com

Alternatively, alkali processes utilizing reagents such as sodium hydroxide (NaOH), calcium hydroxide (Ca(OH)2), and sodium carbonate (Na2CO3) can directly react with lithium minerals, potentially offering reduced energy consumption compared to some acid-based methods. cgsjournals.com These processes aim to decompose the silicate structure and enrich lithium in the solution. mdpi.com

Desilication and Lithium Compound Precipitation from this compound Leach Liquors

Following the leaching of this compound, the resulting leach liquor often contains dissolved silicon and other impurities, necessitating a desilication step before lithium precipitation. This intermediate purification step is crucial for obtaining high-purity lithium compounds. researchgate.netmdpi.comtu-darmstadt.deacs.org

Calcium oxide (CaO) has proven to be an effective agent for desilication. For instance, desilication of a caustic solution from mechanochemically treated this compound, using a CaO:SiO2 molar ratio of 0.8 at 95 °C for 60 minutes, resulted in a 94.6% silica (B1680970) removal efficiency, without adversely affecting the lithium content in the solution. mdpi.comtu-darmstadt.de Wollastonite (CaSiO3) can be recovered as a valuable by-product during this desilication process. mdpi.com

After desilication, lithium is typically precipitated from the purified leach liquor. One common method involves precipitating lithium as lithium phosphate (B84403) (Li3PO4) by adding phosphoric acid (H3PO4). A study achieved a 72.9% yield of pure Li3PO4 by adding H3PO4 in a P:Li molar ratio of 1.2:3.0. mdpi.comresearchgate.net Subsequently, lithium phosphate can be converted to high-purity lithium hydroxide monohydrate (LiOH·H2O), with purities reaching 99%, often using calcium hydroxide (Ca(OH)2). mdpi.comtu-darmstadt.deavalonadvancedmaterials.com

Another common approach is the precipitation of lithium carbonate (Li2CO3) by adding sodium carbonate (Na2CO3) to the purified lithium-rich solution. up.ac.zaresearchgate.net Impurities like iron and aluminum can be removed from acidic leach solutions by carefully controlling the pH, typically to a range of 3.8-6.5, which causes these impurities to precipitate. up.ac.zaresearchgate.net

Comprehensive Flowsheet Development for this compound Processing and By-Product Generation

Flowsheets typically involve initial beneficiation steps, such as froth flotation, to produce a this compound concentrate. This concentrate can then be further processed to yield high-purity lithium compounds like lithium carbonate (Li2CO3) or lithium hydroxide (LiOH·H2O), which are critical for the battery industry. avalonadvancedmaterials.comazurefd.netavalonadvancedmaterials.com

Beyond lithium, this compound processing flowsheets often integrate the recovery of other valuable minerals and materials. Potential by-products include:

Hydrosodalite: Formed during mechanochemical treatment, it can serve as an adsorbent for heavy metal ions. researchgate.netmdpi.comtu-darmstadt.de

Wollastonite: Recovered during the desilication step, it has industrial applications. mdpi.com

Feldspar: Associated with this compound ores, sodium feldspar can be recovered as a low-impurity by-product, suitable for industrial applications like ceramics and glass. azurefd.netavalonadvancedmaterials.com

Tantalum and Rubidium Minerals: These elements can also be present in this compound-bearing pegmatites and their recovery may be integrated into the flowsheet. azurefd.netnorthernminer.com

High-purity Quartz/Silica: Another potential co-product from the ore. azurefd.net

Flowsheet optimization involves various stages, from bench-scale testing to pilot plant operations, to determine the most efficient conditions for mineral recovery and product purity. For instance, test work has led to the development of flowsheets capable of producing this compound concentrate suitable for both the ceramics industry and for conversion to lithium hydroxide for lithium-ion batteries. avalonadvancedmaterials.com Some development programs propose phased implementation, starting with this compound and lepidolite (B1170510) flotation, and then adding circuits for other by-products like feldspar in later operational years. avalonadvancedmaterials.com The focus remains on shortening process flows, conserving resources and energy, and increasing the recovery rate and added value of all relevant elements. cgsjournals.com

Advanced Materials Science Applications of Petalite and Its Derivatives

Role of Petalite-Derived Materials in Lithium-Ion Battery Technology Advancements

This compound serves as an important ore for lithium extraction, a critical component in the rapidly expanding lithium-ion battery market wikipedia.orggeologyscience.comeag.commineralseducationcoalition.org. Lithium-ion batteries are fundamental to portable electronic devices, electric vehicles (EVs), and large-scale renewable energy storage systems geologyscience.comtaitcommunications.compall.comlanthanein.comresearchgate.net. The processing of this compound to yield battery-grade lithium typically involves a series of steps, including roasting with concentrated sulfuric acid, followed by water leaching to obtain lithium sulfate (B86663) (Li₂SO₄) eag.comresearchgate.netup.ac.za. This lithium sulfate solution is then purified, and lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH) is precipitated, which are key precursors for cathode materials in lithium-ion batteries eag.comresearchgate.netup.ac.za.

While spodumene (LiAlSi₂O₆) is often the predominant source of lithium from hard rock, offering a higher theoretical lithium content (4-6 wt% Li compared to this compound's 2-3 wt% Li), this compound is particularly valued for its lower iron content wikipedia.orggeologyscience.compall.comlanthanein.com. This low iron characteristic makes this compound a more desirable source of lithium for specific applications, such as the production of high-quality glass wikipedia.orglanthanein.com. A critical step in the utilization of this compound for lithium extraction is its conversion to β-spodumene wikipedia.orgmdpi.commdpi.com. This phase transformation, which can occur by heating this compound to approximately 500 °C under 3 kbar of pressure or at higher temperatures (e.g., >1000 °C) in the presence of alkali-rich fluids, is essential because β-spodumene possesses a more open crystalline structure wikipedia.orgmdpi.commdpi.com. This open structure facilitates the diffusion and subsequent extraction of lithium ions through ion exchange processes mdpi.commdpi.com.

This compound in Transparent Lithium Aluminosilicate (B74896) (LAS) Glass-Ceramics Development

Lithium Aluminosilicate (LAS) glass-ceramics are highly regarded for their combination of desirable properties, including good transparency, high fracture toughness, low thermal expansion, and excellent ion exchange capabilities researchgate.netresearchgate.netpeeref.com. This compound is a pivotal raw material in the formulation of these advanced glass-ceramics, primarily contributing to their characteristic low thermal expansion geologyscience.comresearchgate.netpeeref.comglazy.orggoogle.comgoogle.comgoogle.commdpi.com.

Upon controlled heat treatment, typically above 700°C (or specifically 1900°F / ~1038°C), this compound undergoes a transformation into a solid solution of silica (B1680970) (SiO₂) in beta-spodumene glazy.orgdigitalfire.com. This resulting β-spodumene solid solution is crucial for achieving the desired thermomechanical properties, as it exhibits a near-zero or even negative coefficient of thermal expansion, making the material highly resistant to thermal shock glazy.orgdigitalfire.com. Recent advancements have led to the development of novel transparent LAS glass-ceramics where this compound and β-spodumene solid solution are the primary crystalline phases researchgate.netpeeref.com. These materials offer enhanced mechanical properties, making them suitable for diverse applications in industries such as hollowware, tableware, container, and plate glass manufacturing researchgate.netpeeref.com.

The specific crystalline phases formed in these glass-ceramics are significantly influenced by the ratio of aluminum oxide (Al₂O₃) to silicon dioxide (SiO₂) concentrations in the precursor glass composition researchgate.netresearchgate.netpeeref.com. Transparent LAS glass-ceramics incorporating this compound can achieve high optical clarity, with average transmittances exceeding 80% in the visible light spectrum (400-700 nm) when crystal sizes are maintained within the 20-40 nm range researchgate.netpeeref.com. However, excessive heat treatment, particularly around 710°C, can lead to a significant decrease in transmittance due to the accelerated growth of β-spodumene solid solution crystals researchgate.net. Furthermore, transparent glass-ceramic articles containing both this compound and lithium silicate (B1173343) crystalline phases (such as lithium disilicate) demonstrate high mechanical strength and fracture toughness, and their properties can be further enhanced through chemical strengthening via ion exchange processes google.comgoogle.comgoogle.com.

Exploration of this compound in Novel Solid-State Energy Storage Systems

While this compound itself, in its mineral form, is not typically cited as a direct active component in novel solid-state energy storage systems, its fundamental role as a lithium source and its ability to transform into other lithium aluminosilicate phases are highly relevant to the broader field of solid-state battery technology. Solid-state lithium-ion batteries are emerging as a promising alternative to conventional liquid electrolyte batteries, offering potential benefits such as enhanced safety, higher energy density, and extended cycle life mdpi.comresearchgate.netimec-int.com.

Solid electrolytes within these advanced battery systems often incorporate ceramic fillers to significantly improve ionic conductivity mdpi.com. Lithium aluminosilicates, including β-eucryptite (LiAlSiO₄), are recognized for their unique thermomechanical properties and their one-dimensional ionic conduction pathways researchgate.net. These characteristics position β-eucryptite as a promising candidate for electrolyte applications, particularly in high-temperature solid electrodes and thermal batteries researchgate.net.

Studies on the electrical conductivity of natural this compound (LiAlSi₄O₁₀) and α-spodumene (LiAlSi₂O₆) single crystals indicate that their ionic conductivity is several orders of magnitude lower than that of their corresponding glasses or synthetic β-spodumene researchgate.net. Despite this, the open framework structure inherent to this compound suggests that the formation and movement of lithium interstitials could be a primary mechanism for charge transfer within its structure researchgate.net. Ongoing research in solid-state batteries is focused on advancing materials for all key components—electrolytes, anodes, and cathodes—and optimizing the interfaces between them mdpi.comimec-int.com. In this context, this compound's primary contribution to novel solid-state energy storage systems would likely be as a raw material for lithium extraction or as a precursor for synthesizing specific lithium-containing ceramic phases suitable for solid electrolytes, rather than its direct use as an active battery material in its mineral form.

Influence of this compound-Derived Phases on Thermomechanical Properties of Advanced Ceramics

This compound is highly valued in the ceramics industry for its exceptional ability to confer thermal shock resistance to ceramic bodies geologyscience.comglazy.orgdigitalfire.comhanrimwon.com. This attribute stems from its remarkably low coefficient of thermal expansion, especially when heated above 700°C glazy.orgdigitalfire.com. Upon heating, this compound (LiAlSi₄O₁₀) undergoes a phase transformation, converting into β-spodumene (LiAlSi₂O₆) and quartz (SiO₂) solid solutions wikipedia.orgmdpi.comglazy.orghanrimwon.com. The β-spodumene phase is particularly critical because it exhibits a near-zero or even negative thermal expansion coefficient, which is a highly desirable property for materials designed to withstand rapid temperature changes researchgate.netglazy.orgresearchgate.nethanrimwon.com.

Beyond structural ceramics, this compound is also utilized in the formulation of low-expansion glazes digitalfire.com. Its low iron content makes it suitable for producing white and transparent glazes, and it avoids the frothing issues sometimes associated with spodumene, contributing to improved brightness in glazed surfaces digitalfire.com.

Structural Engineering of this compound-Based Compounds for Ion Exchange Applications

This compound (LiAlSi₄O₁₀) possesses a monoclinic crystal system characterized by a three-dimensional framework structure wikipedia.orggoogle.com. This framework is built from folded Si₂O₅ layers that are interconnected by both lithium and aluminum tetrahedra, with lithium specifically in tetrahedral coordination with oxygen google.com. The inherent refractory nature of this compound necessitates high-temperature pre-treatment (typically exceeding 1000 °C) in conventional lithium recovery processes to induce a crucial phase transition mdpi.com. This transformation converts this compound into tetragonal β-spodumene mdpi.com.

The significance of this structural change lies in the fact that β-spodumene forms a more open crystalline structure compared to this compound mdpi.commdpi.com. This open framework is highly advantageous as it provides easier access for lithium ions, thereby facilitating their extraction through ion exchange processes mdpi.commdpi.com. Synthetic growth experiments have further revealed that the resulting β-phase structure, whether β-spodumene or β-quartz solid solutions, is dependent on the specific composition, with the presence of minor sodium doping strongly promoting the formation of β-spodumene researchgate.net. These findings open avenues for developing more energy-efficient lithium recovery methods that leverage these specific phase transitions and the enhanced ion exchange capabilities of the transformed materials researchgate.net.

Beyond lithium extraction, ion exchange processes are also critical in the chemical strengthening of glass-ceramics researchgate.netgoogle.com. In this application, a compressive stress layer is introduced on the surface of the material, significantly enhancing its resistance to crack propagation google.com. This compound-based glass-ceramics, known for their inherent ability to undergo ion exchange, can be chemically tempered to achieve superior mechanical strength and improved fracture toughness researchgate.netgoogle.comgoogle.com. The mechanism involves the replacement of smaller lithium ions by larger alkali ions (e.g., sodium or potassium) from a molten salt bath at elevated temperatures, creating compressive stress on the surface researchgate.netgoogle.com.

Future Research Directions and Emerging Paradigms in Petalite Science

Integration of Multi-Scale Modeling and Experimental Approaches in Petalite Research

The advancement of this compound science is increasingly reliant on the synergistic integration of multi-scale modeling and experimental approaches. This interdisciplinary methodology allows for a comprehensive understanding of this compound's complex structure-property relationships, from the atomic to the macroscopic scale. Atomistic modeling, often based on density functional theory, can accurately predict the behavior of this compound at the fundamental level, including its elastic stiffness coefficients and charge density, which are critical for understanding atomic bonding wikipedia.org.

Experimental techniques, such as high-pressure single-crystal X-ray diffraction (HP-XRD) and resonant ultrasound spectroscopy, provide crucial validation for theoretical models and reveal real-world material responses. For instance, HP-XRD studies on this compound have uncovered previously unreported reversible pressure-induced phase transitions at approximately 1.5 and 2.5 GPa, transforming the low-pressure α-phase to intermediate β′-phase and then to the high-pressure β-phase wikipedia.org. These transitions are isomorphic and involve a tripling of the unit-cell volume wikipedia.org. The combination of these techniques allows researchers to benchmark theoretical predictions against empirical data, leading to more robust and predictive models wikipedia.org.

Further research aims to develop integrated frameworks that can pass relevant data across different length scales, from atomistic simulations to continuum models, enabling better predictability of material performance atamanchemicals.com. This includes the use of machine learning techniques coupled with crystal plasticity models to accelerate material development and predict parameters like quality wikipedia.orgatamanchemicals.com.

Sustainable Mining and Processing Practices for this compound Resources

The growing demand for lithium necessitates the development of sustainable mining and processing practices for this compound resources to minimize environmental impact and maximize resource efficiency. Traditional hard rock lithium mining, which includes this compound, is known for its high energy requirements, significant water usage, and generation of pollutants nih.gov. Research is focused on mitigating these challenges through innovative approaches.

Current mining methods for this compound include open-pit mining for near-surface deposits and underground mining for deeper reserves nih.gov. Efforts are underway to develop environmentally friendly and sustainable practices, emphasizing reduced energy consumption and waste generation nih.govamericanelements.com. For example, companies like Bikita Minerals are championing sustainable practices by investing in renewable energy sources, such such as a 12 MW photovoltaic solar plant, to reduce reliance on fossil fuels americanelements.com. Their operations focus on compliance, resource management, environmental impact mitigation, and community engagement americanelements.com.

Novel processing technologies are also emerging to enhance sustainability. Maverick Metals' LithX™ technology, for instance, offers advanced solutions for lithium extraction from minerals like this compound, eliminating the need for high-energy calcination and acid roasting processes, thereby reducing energy consumption and hazardous by-products wikipedia.org. The integration of circular economy principles, such as "Reduce, Reuse, Recycle," is becoming essential to optimize resource utilization and minimize environmental impact across the entire mine lifespan americanelements.com.

Development of Novel Characterization Techniques for this compound Microstructures and Interfaces

Understanding the microstructure and interfaces of this compound is crucial for optimizing its processing and performance in various applications. Future research will focus on developing and applying novel characterization techniques that offer higher spatial resolution, in-situ capabilities, and more detailed chemical and structural information.

Advanced microscopy techniques, including electron microscopy, atomic-force microscopy, scanning-tunnel microscopy, transmission-electron microscopy (TEM), and 3D microscopy, are instrumental in probing this compound's microstructure at atomic resolution americanelements.com. These techniques allow researchers to visualize the distribution and arrangement of grains, pores, defects, and interfaces, which profoundly influence material properties such as strength, toughness, and thermal expansion wikipedia.orgscribd.com.

In-situ temperature experiments using TEM, for example, enable direct visualization of crystallization, nucleation, and growth processes within materials, providing real-time insights into phase transformations nih.gov. Furthermore, quantitative mineralogy by the Rietveld method, combined with statistical calculations like partial least square regression (PLSR) and cluster analysis, can predict additional parameters and quantify mineral content reliably and rapidly wikipedia.org. The integration of imaging analysis with machine learning is also advancing, allowing for greater insights from microcharacterization studies americanelements.com.

Environmental and Economic Impact Assessments of this compound Production and Utilization

Comprehensive environmental and economic impact assessments are essential for guiding the sustainable production and utilization of this compound. Hard rock lithium mining, including this compound extraction, generally has a higher environmental footprint compared to lithium extraction from brines, primarily due to greater energy requirements, water consumption, and pollutant discharge nih.govnih.gov.

For instance, the production of 1 kg of lithium carbonate from rock-based resources is associated with significantly higher CO₂ emissions, SO₂ emissions, and wastewater generation compared to production from brines. nih.gov

Impact CategoryRock-based Lithium Production (per 1 kg Li₂CO₃)Brine-based Lithium Production (per 1 kg Li₂CO₃)
CO₂ Emissions15.69 kg nih.gov0.329 kg nih.gov
SO₂ Emissions0.136 kg nih.gov0.0022 kg nih.gov
Wastewater23,300 kg nih.gov773 kg nih.gov

Economic impact assessments involve systematically analyzing potential economic effects, quantifying changes in variables such as GDP, employment, and income wikipedia.org. These assessments can be ex-ante (predictive), ex-post (evaluative), or comparative, aiding policymakers in making informed decisions that balance economic, social, and environmental objectives wikipedia.org. Future research will focus on detailed life cycle assessments (LCAs) for this compound production, from cradle to grave and back to recycling, to identify bottlenecks and develop strategies for pollution prevention and resource efficiency nih.govnih.gov. The economic viability of lithium recycling, estimated at USD 22,000 per ton based on lithium and cobalt values, further underscores the importance of these assessments nih.gov.

Interdisciplinary Studies on this compound in Geochemistry, Materials Science, and Chemical Engineering

Future research on this compound will increasingly benefit from interdisciplinary collaboration across geochemistry, materials science, and chemical engineering. Geochemistry provides fundamental insights into the natural formation, occurrence, and distribution of this compound deposits, informing exploration and resource assessment nih.govelementschina.com. Understanding the geological context and mineral associations (e.g., with spodumene, lepidolite (B1170510), amblygonite) is crucial for efficient extraction elementschina.comwikipedia.orgfishersci.ca.

Materials science focuses on understanding the structure, properties, synthesis, and processing of this compound and its derivatives wikipedia.org. This includes investigating its crystal structure, phase transformations under various conditions, and its behavior in glass-ceramic systems wikipedia.org. Research in this area contributes to developing new materials with tailored properties for specific applications, such as low thermal expansion ceramics or advanced battery components elementschina.com.

Chemical engineering plays a pivotal role in optimizing the extraction and processing of lithium from this compound ores. This involves developing efficient and environmentally sound hydrometallurgical or pyrometallurgical routes, improving lithium recovery rates, and managing waste streams nih.gov. Interdisciplinary studies will bridge the gap between geological understanding, material properties, and process engineering, leading to more sustainable and economically viable methods for utilizing this compound. This integrated approach is essential for addressing the complex challenges of mineral resource management and contributing to a circular economy for lithium americanelements.comnih.gov.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing petalite in geological samples, and how do they complement each other?

  • Methodology : Combine electron probe microanalysis (EPMA) for in-situ major element quantification, X-ray diffraction (XRD) for crystallographic structure validation, and ICP-MS for trace element detection (e.g., Mn, Zn, Sn). EPMA provides spatial resolution (e.g., mapping Mn-rich zones), while XRD confirms this compound’s monoclinic structure. ICP-MS detects low-concentration elements (e.g., Zn up to 240 ppm in green this compound) .
  • Table 1 : Comparison of Analytical Techniques

TechniquePurposeDetection LimitKey Findings in this compound
EPMAMajor elements (Si, Al, Li)~0.01 wt%Mn-Fe zoning in colored varieties
XRDCrystal structureN/AConfirmed absence of secondary phases
ICP-MSTrace elements (Zn, Sn)~0.1 ppmElevated Zn-Sn correlation in green this compound

Q. How do trace element concentrations correlate with color variations in this compound?

  • Methodology : Compare geochemical datasets from differently colored this compound (white, orange, green) using EPMA and ICP-MS. Statistical tools (e.g., Pearson correlation) identify relationships.
  • Key Findings : Green this compound shows Zn >200 ppm and Mn >500 ppm, while white varieties lack these. Orange this compound lacks the expected Fe/Mn correlation, suggesting alternative chromophores (e.g., Sn-Zn complexes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental ratios when studying this compound color causation?

  • Methodology : Use multi-proxy analysis (e.g., synchrotron X-ray absorption spectroscopy) to investigate oxidation states and bonding environments of Mn, Zn, and Sn. Pair with micro-Raman spectroscopy to detect trace mineral inclusions (e.g., cassiterite) that may influence color .
  • Case Study : In Uis pegmatites, Sn-Zn correlation in green this compound (R² = 0.89) contradicts traditional Fe/Mn models. Hypothesize Sn⁴⁺ substitution in the this compound lattice or nano-inclusions of Sn-bearing phases .

Q. What experimental design considerations are critical for crystallographic studies of this compound using XRD?

  • Methodology : Optimize sample preparation (powder vs. single-crystal) and Rietveld refinement parameters (e.g., background subtraction, peak shape). Control for preferred orientation effects in powdered samples.
  • Best Practices :

  • Use high-purity standards (e.g., NIST SRM 640c) for instrument calibration.
  • Validate results with complementary techniques (e.g., TEM for lattice defects) to distinguish intrinsic vs. extrinsic color mechanisms .

Q. How can researchers ensure reproducibility in this compound trace element analysis across laboratories?

  • Methodology : Implement inter-laboratory calibration using certified reference materials (e.g., USGS BCR-2). Report detection limits, precision (relative standard deviation), and recovery rates for QA/QC.
  • Data Standardization : Use IUPAC guidelines for reporting uncertainties and metadata (e.g., laser ablation-ICP-MS spot size, beam current for EPMA) .

Data Contradiction Analysis

Q. Why do some this compound samples show conflicting Fe/Mn ratios versus Sn/Zn correlations in color studies?

  • Hypothesis Testing :

  • Hypothesis 1 : Post-crystallization hydrothermal alteration introduces Zn/Sn via fluid infiltration. Test via fluid inclusion microthermometry .
  • Hypothesis 2 : Primary magmatic zonation creates Sn-enriched domains. Validate via LA-ICP-MS transects across pegmatite zones .
    • Resolution Strategy : Apply principal component analysis (PCA) to geochemical datasets to isolate dominant variance drivers (e.g., Zn vs. Fe/Mn) .

Methodological Resources

  • Structural Analysis : Rietveld refinement tutorials (Bruker AXS TOPAS software) for this compound XRD data .
  • Geochemical Workflows : ASTM E3061-17 for trace element analysis by ICP-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.